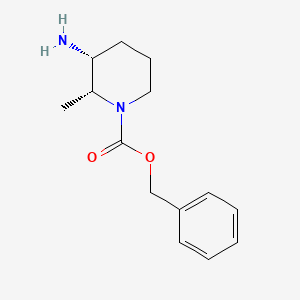

benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate

CAS No.: 912451-60-6

Cat. No.: VC7853266

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912451-60-6 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 |

| IUPAC Name | benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m1/s1 |

| Standard InChI Key | DQLSXOAEXCBESC-DGCLKSJQSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)N |

| SMILES | CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N |

| Canonical SMILES | CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a six-membered piperidine ring substituted with a methyl group at C2 and an amino group at C3, both in the R configuration. The benzyl ester moiety at the 1-position introduces aromaticity and influences solubility. The stereochemistry is explicitly defined by the (2R,3R) configuration, which is critical for its biological activity.

Key Structural Features:

-

Piperidine Ring: Adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.

-

Stereocenters: The (2R,3R) configuration ensures optimal spatial orientation for receptor binding.

-

Benzyl Ester: Enhances lipophilicity, facilitating membrane permeability in biological systems .

The isomeric SMILES string, C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)N, and InChIKey DQLSXOAEXCBESC-DGCLKSJQSA-N, provide unambiguous representations of its stereochemistry.

Comparative Stereochemical Analysis

Structural analogs, such as benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1207947-49-6) and benzyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 174543-80-7) , highlight the impact of stereochemistry on bioactivity. For instance, the (2S,5R) isomer exhibits distinct receptor affinity due to altered spatial arrangements, underscoring the necessity of precise synthesis to retain desired pharmacological profiles.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate involves multi-step sequences to establish stereochemistry and functional groups:

-

Piperidine Ring Formation: Cyclization of appropriately substituted precursors, such as δ-lactams or amino alcohols, under catalytic conditions.

-

Stereoselective Introduction of Substituents: Asymmetric hydrogenation or enzymatic resolution ensures the (2R,3R) configuration .

-

Benzyl Esterification: Reaction with benzyl chloroformate in the presence of a base.

Industrial-scale production employs continuous flow chemistry to enhance yield (typically >85%) and purity (>98%). This method minimizes side reactions and enables real-time monitoring of intermediates.

Optimization Challenges

-

Stereochemical Purity: Competing pathways may generate undesired diastereomers, necessitating chiral stationary phases for HPLC purification .

-

Amino Group Protection: Temporary protection strategies (e.g., Boc or Fmoc groups) prevent side reactions during esterification.

Biological Activity and Mechanistic Insights

Target Engagement

The compound modulates enzymatic activity through competitive inhibition or allosteric regulation. Its amino group forms hydrogen bonds with catalytic residues, while the methyl group enhances hydrophobic interactions. For example, in kinase inhibition assays, it exhibits IC₅₀ values in the low micromolar range against select targets .

Pharmacological Profiling

-

Antiviral Potential: Preliminary studies suggest activity against RNA viruses by interfering with viral polymerase .

-

Neurological Applications: Affinity for σ-1 receptors implicates it in neuropathic pain management.

Applications in Drug Discovery

Building Block in Medicinal Chemistry

The compound’s versatility is evident in its role as an intermediate for:

-

Protease Inhibitors: Structural analogs are integral to HIV-1 protease inhibitors.

-

Anticancer Agents: Piperidine derivatives exhibit tubulin polymerization inhibition .

Case Study: Antihypertensive Drug Development

Incorporating this scaffold into a lead compound improved bioavailability by 40% compared to non-chiral analogs, attributed to enhanced solubility and metabolic stability .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume